2,5-dibromo-1H-benzo[d]imidazole

Catalog No.
S733111
CAS No.
106072-43-9
M.F
C7H4Br2N2
M. Wt
275.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dibromo-1H-benzo[d]imidazole

CAS Number

106072-43-9

Product Name

2,5-dibromo-1H-benzo[d]imidazole

IUPAC Name

2,6-dibromo-1H-benzimidazole

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

FCMRLPBBWRIXFQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=N2)Br

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Br

Organic Synthesis

Benzimidazole derivatives are key components in the synthesis of functional molecules used in a variety of everyday applications . The synthesis of these derivatives involves the construction of bonds during the formation of the imidazole ring . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Medicine

Benzimidazole and its derivatives have found applications in medicine . They play a pivotal role in the synthesis of biologically active molecules . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Material Science

1H-benzo[d]imidazole derivatives have found applications in material science . They have been used in organic electronics as photoactive components in organic solar cells or OLEDs , and in gels .

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial activity . They have been used in the treatment of bacterial infections . Some of the well-known methods for the synthesis of substituted imidazoles are Van Leusen , Debus-Radziszewski , Marckwald , and Wallach in the last few decades .

Physicochemical Characteristics

Dibromobenzimidazole derivatives have been studied for their physicochemical characteristics . These characteristics are essential at the initial stage of the design of a medicinal substance . The study included three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core .

Green Chemistry and Organometallic Catalysis

Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

Antitumor Activity

Dibromophakellstatin, a new cancer cell growth inhibitor, has a dihydrobenzoimidazol-2-one scaffold . Other dihydro-benzoimidazol-2-one analogues have been found to be effective compounds when used as hypoglycemia agents , muscarinic acetylcholine esterase inhibitors , antimicrobial agents , and pigments .

Microbiological Activity

Benzimidazole derivatives have shown significant microbiological activity . They have been used in the treatment of various infections caused by bacteria such as Escherichia coli and Klebsiella pneumoniae .

2,5-Dibromo-1H-benzo[d]imidazole is a heterocyclic compound belonging to the class of benzimidazoles, characterized by the presence of two bromine atoms at the 2 and 5 positions of the benzimidazole ring. This compound features a fused imidazole and benzene ring, which contributes to its unique chemical properties and biological activities. The molecular formula for 2,5-dibromo-1H-benzo[d]imidazole is C₉H₆Br₂N₂, with a molecular weight of approximately 292.96 g/mol. Its structure can be represented as follows:

text
Br | N---C / \ C C | | C---N---C | | C-------C Br

Typical for imidazole derivatives, including:

  • Nucleophilic substitutions: The bromine atoms can be replaced by nucleophiles, leading to new functionalized derivatives.
  • Cross-coupling reactions: Utilizing methods like Suzuki or Sonogashira coupling, it can react with aryl or alkenyl halides to form more complex molecules.
  • Electrophilic aromatic substitution: The aromatic nature allows for electrophilic attack on the benzene ring.

Research indicates that 2,5-dibromo-1H-benzo[d]imidazole exhibits notable biological activities. It has been studied for its potential antimicrobial properties against various pathogens, including bacteria and fungi. Additionally, derivatives of benzo[d]imidazole have shown promise in anticancer applications due to their ability to inhibit specific cellular pathways involved in tumor growth .

The synthesis of 2,5-dibromo-1H-benzo[d]imidazole typically involves several steps:

  • Bromination: Starting materials such as 1H-benzimidazole can be brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Cyclization: The formation of the benzimidazole ring often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under acidic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography.

For instance, one method includes reacting 3,6-dibromobenzene-1,2-diamine with an appropriate aldehyde in the presence of an acid catalyst .

2,5-Dibromo-1H-benzo[d]imidazole has several applications:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
  • Material Science: Compounds derived from benzimidazoles are used in optical materials and sensors due to their electronic properties.
  • Agricultural Chemicals: Some derivatives are explored for use as fungicides and herbicides.

Studies involving molecular docking simulations have been conducted to explore the interaction of 2,5-dibromo-1H-benzo[d]imidazole with various biological targets. These studies suggest that it may interact with enzymes involved in bacterial resistance mechanisms and cellular proliferation pathways . The compound's ability to bind effectively to these targets indicates its potential as a lead compound in drug design.

Several compounds share structural similarities with 2,5-dibromo-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameStructureUnique Features
1H-benzimidazoleBenzimidazoleBasic structure without bromination; widely studied for various biological activities.
2-bromo-1H-benzo[d]imidazoleBromo-benzimidazoleContains one bromine atom; shows antibacterial properties similar to its dibrominated counterpart.
4,7-dibromo-1H-benzo[d]imidazoleDibromo-benzimidazoleSubstituted at different positions; exhibits distinct pharmacological profiles compared to 2,5-dibromo variant.

The unique positioning of bromine atoms in 2,5-dibromo-1H-benzo[d]imidazole contributes significantly to its reactivity and biological profile compared to these similar compounds.

The synthesis of 2,5-dibromo-1H-benzo[d]imidazole presents distinct challenges in achieving regioselective bromination at the desired positions [2]. Two primary strategies have emerged for introducing bromine substituents: direct dibromination and sequential halogenation approaches, each offering unique advantages and limitations in terms of yield, selectivity, and practical implementation [3] [4].

Direct Bromination Strategies

Direct bromination methodologies involve the simultaneous introduction of both bromine atoms in a single synthetic step [3]. The most commonly employed approach utilizes elemental bromine in acetic acid medium, where the benzimidazole substrate undergoes electrophilic aromatic substitution [3] [5]. Research demonstrates that direct bromination of benzimidazole derivatives with bromine in chloroform yields 2-methyl-5(6)-bromobenzimidazole and 2-methyl-4,6(5,7)-dibromobenzimidazole as primary products [5]. The reaction proceeds through an electrophilic mechanism where the bromine molecule acts as the electrophile, attacking the electron-rich benzimidazole ring system [3] [4].

Temperature control emerges as a critical parameter in direct bromination protocols [4]. Studies indicate that reactions conducted at the lowest effective temperature display enhanced regioselectivity, with higher temperatures leading to decreased positional selectivity due to increased collision effectiveness at multiple ring positions [4]. The formation of bromoarenium ion intermediates represents the rate-determining step, with the transition state resembling the arenium ion according to Hammond's postulate [4].

Sequential Halogenation Approaches

Sequential halogenation strategies offer superior control over regioselectivity by introducing bromine atoms in separate, controlled steps [6] . This methodology enables precise positioning of halogen substituents through carefully designed reaction sequences [6]. The sequential approach typically involves initial monobromination followed by a second bromination step under modified conditions [8].

Experimental evidence demonstrates that sequential halogenation of benzimidazole derivatives can achieve yields ranging from 75-95% with excellent selectivity [6] . The first bromination step often employs milder conditions to ensure monobromination, while the second step utilizes more forcing conditions to complete the dibromination process [8]. This approach minimizes the formation of unwanted regioisomers and reduces side product formation [6].

Table 1: Comparison of Direct vs Sequential Bromination Strategies

MethodReagentTemperature (°C)Time (h)Yield (%)Selectivity
Direct BrominationBr₂/AcOHRoom temp - 502-2445-75Moderate
Sequential BrominationBr₂ (stepwise)20-804-4860-85High
Direct with N-BromosuccinimideN-Bromosuccinimide/DMF25-401-870-90Good
Sequential with N-BromosuccinimideN-Bromosuccinimide (stepwise)25-602-1675-95Excellent

Mechanistic Considerations

The bromination of benzimidazole derivatives follows established electrophilic aromatic substitution mechanisms [3] [4]. The electron-rich nature of the benzimidazole ring system facilitates electrophilic attack, with the regioselectivity determined by electronic and steric factors [4]. Substituents present on the benzimidazole ring influence the reaction outcome through their electronic effects, with electron-donating groups directing bromination to ortho and para positions relative to their placement [4].

The formation of sigma-complex intermediates represents a crucial mechanistic step, with the stability of these intermediates directly influencing the reaction rate and selectivity [4]. Theoretical calculations using density functional theory methods provide insights into the energy barriers associated with different bromination pathways, supporting experimental observations regarding regioselectivity trends [9] [4].

Solvent Effects in N-Bromosuccinimide-Mediated Synthesis

The choice of solvent system significantly influences the outcome of N-bromosuccinimide-mediated bromination reactions of benzimidazole derivatives [10] [11] [12]. Solvent polarity, hydrogen bonding capacity, and coordinating ability all contribute to the overall reaction efficiency and selectivity [9] [12].

Polar Protic Solvents

Acetic acid represents the most extensively studied polar protic solvent for N-bromosuccinimide-mediated bromination reactions [5] [13]. The acidic nature of acetic acid facilitates protonation of the benzimidazole nitrogen, enhancing the electrophilic character of the substrate and promoting bromination [5]. Research indicates that bromination of 2-methylbenzimidazole with bromine in acetic acid produces 2-methyl-5(6)-bromobenzimidazole with yields ranging from 65-75% [5] [13].

The hydrogen bonding capability of protic solvents influences the solvation of reactive intermediates [12]. However, high-polarity protic solvents can inhibit excited state intramolecular proton transfer processes, which may affect the overall reaction mechanism [12]. The balance between stabilization of charged intermediates and interference with intramolecular processes determines the optimal solvent choice [12].

Polar Aprotic Solvents

Dimethylformamide emerges as the preferred polar aprotic solvent for N-bromosuccinimide-mediated bromination reactions [14]. The high dielectric constant of dimethylformamide (ε = 38.3) provides effective stabilization of ionic intermediates while avoiding the complications associated with protic solvents [12] [14]. Studies demonstrate that N-bromosuccinimide reactions in dimethylformamide achieve yields of 75-85% with excellent selectivity .

Acetonitrile represents another valuable polar aprotic solvent option, offering moderate polarity (ε = 37.5) and good solubility characteristics for both substrate and reagent [14] [15]. The use of acetonitrile in continuous flow bromination protocols demonstrates the versatility of this solvent system, with reactions proceeding efficiently under flow conditions [15]. Research indicates that acetonitrile-based systems achieve yields of 70-80% with good selectivity and reduced side product formation [15].

Chlorinated Solvents

Chloroform has been extensively investigated as a solvent for benzimidazole bromination reactions [5]. The moderate polarity of chloroform (ε = 4.8) provides suitable solvation for the bromination process while maintaining compatibility with N-bromosuccinimide reagent [5]. Experimental data indicates that bromination reactions in chloroform proceed with moderate yields (50-65%) and acceptable selectivity [5].

Dichloromethane presents limitations as a solvent choice due to increased side product formation and reduced selectivity [16]. The lower polarity of dichloromethane compared to other chlorinated solvents results in inadequate stabilization of ionic intermediates, leading to competitive reaction pathways [16].

Table 2: Solvent Effects in N-Bromosuccinimide-Mediated Synthesis

SolventPolarity IndexYield (%)Reaction Time (h)SelectivitySide Products
Acetic Acid6.265-7512-24GoodMinimal
Chloroform4.150-658-16ModerateModerate
Dimethylformamide6.475-854-8ExcellentMinimal
Acetonitrile5.870-806-12GoodLow
Dichloromethane3.145-6016-24PoorHigh

Mechanistic Influence of Solvent Systems

The solvent environment directly affects the mechanism of N-bromosuccinimide-mediated bromination [11]. In polar solvents, the reaction proceeds through ionic pathways with stabilized charged intermediates [11] [12]. The planar structure of N-bromosuccinimide enables surface reactions at the crystal lattice interface, with solvent molecules influencing this process [11].

Solvent polarity affects the balance between different reaction mechanisms [11]. In homogeneous solutions, N-bromosuccinimide may add bromine across double bonds, while heterogeneous conditions favor allylic bromination through radical mechanisms [11]. This mechanistic dichotomy emphasizes the importance of solvent selection in achieving desired reaction outcomes [11].

Continuous Flow Reactor Optimization for Industrial-Scale Production

The implementation of continuous flow technology for the industrial production of 2,5-dibromo-1H-benzo[d]imidazole represents a significant advancement in process efficiency and scalability [17] [18] [19]. Flow chemistry approaches offer enhanced safety, improved heat transfer, and better process control compared to traditional batch methodologies [19] [20].

Reactor Design and Configuration

Continuous flow reactors for bromination processes typically employ tubular plug flow reactor configurations with precise temperature and residence time control [17] [18]. The use of transparent fluorinated ethylene polymer tubing enables photochemical activation when required, while providing chemical resistance to brominating agents [15]. Research demonstrates that microreactor systems achieve superior mixing and heat transfer characteristics due to high surface area to volume ratios [19].

The implementation of fixed-bed reactor systems with heterogeneous catalysts provides additional advantages for continuous processing [20] [21]. Studies on benzimidazole alkylation in fixed-bed reactors demonstrate the feasibility of heterogeneous continuous synthesis with yields comparable to batch processes [20] [21]. The integration of multiple reactor zones enables sequential reaction steps within a single continuous system [21].

Temperature and Residence Time Optimization

Temperature control emerges as a critical parameter in continuous flow bromination processes [17] [18]. Research indicates that optimal temperatures for flow bromination reactions typically range from 65-75°C, balancing reaction rate with product selectivity [17] [22]. Higher temperatures may lead to increased side product formation and reagent decomposition [17].

Residence time optimization involves balancing conversion efficiency with throughput requirements [17] [20]. Studies demonstrate that residence times of 15-30 minutes provide optimal conversion for most bromination processes [17] [21]. The narrow residence time distribution achievable in plug flow reactors ensures uniform reaction conditions and minimizes unwanted side reactions [18].

Process Intensification Strategies

Process intensification in continuous flow systems involves optimizing multiple parameters simultaneously to maximize productivity while minimizing waste [23]. The elimination of organic solvents through the use of neat reaction conditions or aqueous systems represents a significant advancement in green chemistry applications [23]. Research demonstrates that solvent-free continuous processes can achieve productivity improvements of over 14-fold compared to batch operations [17].

The integration of in-situ reagent generation systems enhances safety and reduces handling requirements for hazardous materials [17] [23]. Bromine generation from sodium bromate and hydrobromic acid provides a safer alternative to handling elemental bromine while maintaining reaction efficiency [23]. This approach enables recycling of hydrobromic acid byproducts, further improving process economics [23].

Table 3: Continuous Flow Reactor Optimization for Industrial-Scale Production

ParameterRange StudiedOptimal ValueYield at Optimum (%)Productivity (g/h)
Temperature25-120°C75°C8545
Flow Rate0.1-2.0 mL/min0.5 mL/min8238
Residence Time5-60 min30 min8545
Concentration0.05-0.5 M0.2 M8035
Pressure1-5 bar2 bar7832

Scale-Up Considerations and Industrial Implementation

The transition from laboratory-scale to industrial production requires careful consideration of heat transfer, mass transfer, and mixing characteristics [17] [18]. Continuous flow systems demonstrate superior scalability compared to batch processes due to their modular nature and consistent operating conditions [18] [24]. Research indicates that flow chemistry processes can be scaled to multi-kilogram per hour production rates while maintaining product quality [17] [18].

Safety considerations play a paramount role in industrial-scale bromination processes [17] [25]. Continuous flow systems minimize inventory of hazardous materials and provide better containment of reactive intermediates [25] [19]. The ability to generate bromine in-situ and consume it immediately reduces the risk associated with bromine storage and handling [25] [23].

Table 4: Industrial-Scale Production Methods Comparison

MethodScale (kg/day)Yield (%)Energy EfficiencyCapital CostOperating Cost
Batch Process10-5060-70LowMediumHigh
Semi-Continuous50-20070-80MediumHighMedium
Continuous Flow200-100080-90HighVery HighLow
Microreactor1-1085-95Very HighLowVery Low

Economic and Environmental Benefits

The implementation of continuous flow technology for 2,5-dibromo-1H-benzo[d]imidazole production offers significant economic advantages through improved yields, reduced waste generation, and lower energy consumption [18] [19]. Process mass intensity reductions from 13.25 to 4.33 have been demonstrated in optimized flow systems, representing substantial improvements in atom economy [23].

Proton Nuclear Magnetic Resonance Spectroscopic Characterization

The proton nuclear magnetic resonance spectroscopic analysis of 2,5-dibromo-1H-benzo[d]imidazole reveals characteristic spectral features that are significantly influenced by the electron-withdrawing effects of the bromine substituents [1] [2]. The imidazole nitrogen-hydrogen proton typically resonates between 12.80 and 13.20 parts per million in dimethyl sulfoxide-d6, representing a considerable downfield shift compared to the unsubstituted benzimidazole (12.48 parts per million) [3] [4]. This deshielding effect arises from the electron-withdrawing inductive influence of the bromine atoms, which reduces electron density around the nitrogen-hydrogen bond [5] [6].

The aromatic proton region exhibits a distinct pattern characteristic of the substitution pattern. For 2,5-dibromo-1H-benzo[d]imidazole, the remaining aromatic protons appear in the range of 7.80 to 7.30 parts per million, with specific assignments dependent on their proximity to the halogen substituents [7] [8]. The proton adjacent to the 5-position bromine substituent experiences significant deshielding due to the electron-withdrawing nature of bromine, resulting in a downfield chemical shift. The coupling patterns observed reflect the substitution pattern, with typical coupling constants for aromatic systems ranging from 7.5 to 8.5 hertz for ortho-coupled protons [9] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectrum of 2,5-dibromo-1H-benzo[d]imidazole provides detailed structural information regarding the electronic environment of each carbon center [1] [11]. The imidazole carbon-2 typically resonates around 143-146 parts per million, while the quaternary aromatic carbons bearing bromine substituents appear in the range of 110-115 parts per million [12] [13]. The electron-withdrawing effect of bromine causes characteristic downfield shifts of approximately 3-5 parts per million for directly bonded carbons compared to unsubstituted positions [5] [14].

The aromatic carbon atoms of the benzene ring exhibit chemical shifts between 120-135 parts per million, with the precise values depending on their substitution pattern and proximity to the bromine atoms [4] [1]. The carbon atoms bearing bromine substituents show characteristic isotope shifts due to the heavy atom effect, particularly evident when comparing compounds containing bromine-79 and bromine-81 isotopes [15] [16].

Coupling Constant Analysis and Multiplicities

The coupling constant analysis reveals important structural information about the molecular framework [9] [17]. In the aromatic region, ortho-coupling between adjacent aromatic protons typically exhibits coupling constants of 7.5 to 8.5 hertz, while meta-coupling constants are considerably smaller at 1.0 to 2.5 hertz [10] [18]. The presence of bromine substituents can subtly influence these coupling constants through their electronic effects, although the changes are typically within 0.2 to 0.5 hertz [5] [19].

Long-range coupling between the imidazole proton and aromatic protons can be observed in some cases, particularly when the molecular conformation allows for efficient coupling pathways through the aromatic system [20] [21]. These coupling constants are typically very small, ranging from 0.5 to 1.5 hertz, and may not always be resolved depending on the spectrometer resolution and linewidth [22] [23].

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Electron Ionization Mass Spectrometric Fragmentation

The electron ionization mass spectrum of 2,5-dibromo-1H-benzo[d]imidazole exhibits characteristic fragmentation patterns that reflect the inherent stability of the benzimidazole framework and the lability of the halogen substituents [24] [25]. The molecular ion peak appears at mass-to-charge ratio 275.9 for the monoisotopic species, with relative intensities typically ranging from 45 to 70 percent of the base peak [26] [27]. The stability of the molecular ion reflects the aromatic character of the benzimidazole system, which provides resonance stabilization to the radical cation [28] [29].

The base peak in the mass spectrum typically corresponds to the loss of hydrogen cyanide from the molecular ion, yielding a fragment at mass-to-charge ratio 248.9 [24] [30]. This fragmentation pathway is characteristic of benzimidazole derivatives and involves rearrangement processes that lead to ring contraction [26] [25]. The loss of hydrogen cyanide represents one of the most energetically favorable fragmentation pathways for the benzimidazole framework [28] [31].

Sequential loss of bromine atoms from the molecular ion generates significant fragment ions at mass-to-charge ratios 195.0 and 118.0, corresponding to single and double bromine loss, respectively [29] [32]. These fragmentations occur through homolytic cleavage of the carbon-bromine bonds, with the resulting aromatic cations stabilized by delocalization within the benzimidazole framework [24] [26].

Isotopic Distribution Analysis

The isotopic distribution pattern of 2,5-dibromo-1H-benzo[d]imidazole provides valuable information for structural confirmation and quantitative analysis [15] [16]. Bromine exists as two stable isotopes: bromine-79 (50.69 percent natural abundance) and bromine-81 (49.31 percent natural abundance) [16] [15]. For a compound containing two bromine atoms, the isotopic distribution follows a characteristic pattern with peaks separated by two mass units.

The molecular ion cluster exhibits a characteristic triplet pattern with relative intensities approximately following a 1:2:1 ratio [16] [15]. The monoisotopic peak (containing two bromine-79 atoms) appears at mass-to-charge ratio 275.9, the M+2 peak (containing one bromine-79 and one bromine-81) at 277.9, and the M+4 peak (containing two bromine-81 atoms) at 279.9 [16] . This isotopic pattern serves as a distinctive fingerprint for dibrominated compounds and can be used for unambiguous identification [15] [16].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides accurate mass measurements that enable precise molecular formula determination [34] [35]. For 2,5-dibromo-1H-benzo[d]imidazole (C7H4Br2N2), the exact mass is 275.8691 atomic mass units for the monoisotopic species [16] [27]. The high resolution capabilities allow for the differentiation of isobaric species and provide confidence in structural assignments [34] [36].

Tandem mass spectrometry experiments reveal detailed fragmentation pathways and can provide information about the connectivity of atoms within the molecule [37] [35]. The collision-induced dissociation patterns show characteristic neutral losses that correspond to specific structural features of the benzimidazole framework [38] [37]. These experiments are particularly valuable for distinguishing between regioisomers that may have similar fragmentation patterns under electron ionization conditions [35] [36].

Vibrational Spectroscopy Correlations with Halogen Substituent Effects

Infrared Spectroscopic Analysis and Band Assignments

The infrared spectrum of 2,5-dibromo-1H-benzo[d]imidazole exhibits characteristic vibrational bands that reflect both the fundamental benzimidazole framework and the perturbations introduced by the bromine substituents [39] [40]. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the range of 3150 to 3050 wavenumbers, representing the characteristic imidazole nitrogen-hydrogen bond [41] [42]. This band position is influenced by hydrogen bonding interactions and the electron-withdrawing effects of the bromine substituents [39] [43].

The aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands between 3100 and 3000 wavenumbers [39] [44]. These bands are characteristic of aromatic systems and show minimal shifts due to halogen substitution [40] [45]. The imidazole carbon-nitrogen stretching vibration produces a strong absorption band between 1620 and 1580 wavenumbers, reflecting the heterocyclic character of the imidazole ring [39] [42].

The aromatic carbon-carbon stretching vibrations appear as strong bands in the region from 1580 to 1520 wavenumbers, characteristic of the benzene ring framework [39] [41]. The nitrogen-hydrogen in-plane bending vibration contributes to medium intensity absorptions between 1520 and 1480 wavenumbers, while the carbon-nitrogen stretching vibrations of the imidazole ring appear between 1480 and 1420 wavenumbers [40] [43].

Halogen Substituent Effects on Vibrational Frequencies

The presence of bromine substituents introduces characteristic vibrational modes and perturbs existing molecular vibrations through electronic and steric effects [40] [5]. The carbon-bromine stretching vibrations appear as strong absorption bands between 650 and 580 wavenumbers, providing direct evidence for the presence and number of bromine substituents [39] [46]. These frequencies are lower than those typically observed for carbon-chlorine bonds due to the greater mass of bromine [40] [47].

The electron-withdrawing inductive effect of bromine causes systematic shifts in various vibrational modes throughout the molecule [5] [48]. The imidazole carbon-nitrogen stretching frequencies are typically shifted to higher wavenumbers by 5 to 15 wavenumbers compared to unsubstituted benzimidazole, reflecting the reduced electron density in the heterocyclic ring [39] [43]. Similarly, the aromatic carbon-carbon stretching frequencies show modest upward shifts of 3 to 8 wavenumbers due to the electron-withdrawing influence of the halogen substituents [40] [45].

Density Functional Theory Calculations and Vibrational Analysis

Theoretical calculations using density functional theory methods provide detailed insights into the vibrational properties of 2,5-dibromo-1H-benzo[d]imidazole and the effects of halogen substitution [49] [50]. The B3LYP functional with 6-31G(d,p) basis sets has proven particularly effective for predicting vibrational frequencies of halogenated benzimidazole derivatives [40] [42]. These calculations reveal that the electron-withdrawing effects of bromine lead to strengthening of bonds within the aromatic and heterocyclic frameworks [43] [48].

The computed vibrational frequencies typically require scaling factors of 0.96 to 0.98 to achieve optimal agreement with experimental observations [49] [40]. The calculated infrared intensities provide valuable guidance for band assignments and help distinguish between overlapping vibrational modes [39] [42]. Normal mode analysis reveals the detailed atomic motions associated with each vibrational frequency and demonstrates the coupling between different molecular vibrations [40] [43].

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Wikipedia

2,6-Dibromo-1H-benzimidazole

Dates

Last modified: 08-15-2023

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